
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, also known as 3-Nitro-6-trifluoromethylpyridin-2-one, is a compound that has been studied for its potential applications in a variety of scientific fields. It is a trifluoromethylated nitro pyridinone derivative, and has been found to have several interesting properties, including its ability to act as a molecular switch and its potential as a reaction catalyst.
Applications De Recherche Scientifique
Magnetic Properties and Complex Synthesis
Spin Dynamics and Single-Molecule Magnet Behavior : Research involving lanthanide-radical systems, specifically with compounds like 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, has demonstrated significant potential in modulating spin dynamics. For instance, studies on ring-like compounds such as Ln(Phtfac)(3)(NITpPy) have shown ferromagnetic interactions and frequency-dependent magnetic susceptibilities, indicating single-molecule magnet behavior. This suggests potential applications in quantum computing and advanced magnetic materials (Mei et al., 2012).
Synthesis of Heterospin Complexes : Another study highlighted the synthesis of heterospin complexes based on lanthanides and pyridine biradicals. These complexes showed varying magnetic properties, depending on the interaction between the lanthanide ion and the nitronyl nitroxide radicals. Such research contributes to the understanding of molecular magnetism and its potential application in developing new magnetic materials (Zhou et al., 2015).
Structural Analysis and Crystallography
- Crystal Structure and Coordination Geometry : Studies on compounds like bis(pyridin‐2‐ylmethanolato‐κ2N,O)bis(trifluoroacetato)nickel(II) have provided insights into the crystal structures and coordination geometries of such complexes. Understanding these aspects is crucial in materials science and coordination chemistry, as it aids in the design of new compounds with desired physical and chemical properties (Bacsa et al., 2004).
Polymerization Catalysts
- Catalysis in Polymer Synthesis : Research on neutral κ2-N,O-salicylaldiminato Ni(II) complexes, including derivatives of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, has explored their role as catalysts in ethylene polymerization. These studies contribute to the field of polymer chemistry by enabling the synthesis of high-molecular-weight polyethylene with specific characteristics (Osichow et al., 2013).
Magnetic Measurements and Electron-Withdrawing Substituents
- Magnetic Properties in Nickel Complexes : Investigations into the role of electron-withdrawing substituents in neutral nickel(II) polymerization catalysts have provided valuable insights. Such studies are important for understanding how these substituents can influence the magnetic properties and catalytic behavior of nickel complexes (Antonov et al., 2016).
Propriétés
IUPAC Name |
3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZJFQSBBRGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)
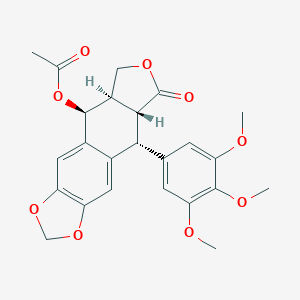
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
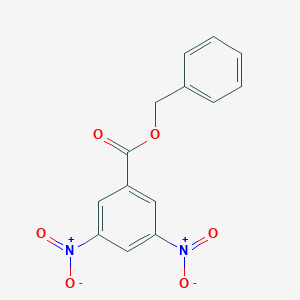


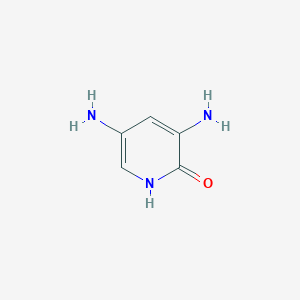
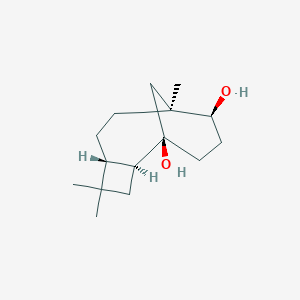


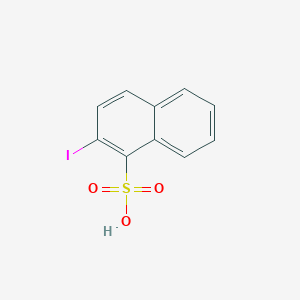

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
